nAChR α4β2 Negative Allosteric Modulation Potency Comparison with Lead Compound 1
The target compound, identified as the 'methoxy analogue (13)' in a 2011 J. Med. Chem. SAR study, demonstrated a 2-fold decrease in negative allosteric modulatory potency at human α4β2 nAChRs (IC50 = 21.1 µM) compared to the lead scaffold, compound 1, which bears an o-fluorophenyl amide (IC50 = 9.3 µM), when tested in an identical calcium accumulation assay in HEK ts201 cells [1].
| Evidence Dimension | Negative allosteric modulation potency at human α4β2 nAChR |
|---|---|
| Target Compound Data | IC50 = 21.1 µM (95% CI: 15.7–28.4) |
| Comparator Or Baseline | Lead compound 1 (o-fluorophenyl amide): IC50 = 9.3 µM (95% CI: 6.2–13.9) |
| Quantified Difference | 2.3-fold less potent than compound 1 |
| Conditions | Calcium accumulation assay; HEK ts201 cells expressing human α4β2 nAChRs; epibatidine-induced calcium mobilization; n = 5–10 |
Why This Matters
This quantitative potency differential allows researchers to assess the functional consequence of replacing an o-fluorophenyl with a p-methoxyphenyl group in the amide region, which is critical for designing focused libraries for nAChR drug discovery.
- [1] Henderson, B. J., Carper, D. J., González-Cestari, T. F., et al. Structure–Activity Relationship Studies of Sulfonylpiperazine Analogues as Novel Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors. J. Med. Chem. 2011, 54, 24, 8681–8692. View Source
